3-Cyclobutylpropanal
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Overview
Description
3-Cyclobutylpropanal is an organic compound with the molecular formula C7H12O It consists of a cyclobutyl group attached to a propanal chain
Synthetic Routes and Reaction Conditions:
Cyclopropane Synthesis: One method involves the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclobutyl Grignard reagents
Intramolecular Cyclization: Another approach is the intramolecular [2+2] cycloaddition, which involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol. This method is efficient for constructing cyclobutane rings.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclobutane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Cyclobutylpropanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological activity. The cyclobutyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclopropylpropanal: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
Cyclopentylpropanal: Contains a cyclopentyl group, leading to different steric and electronic properties.
Cyclohexylpropanal: Features a cyclohexyl group, resulting in distinct reactivity and applications .
Uniqueness: 3-Cyclobutylpropanal is unique due to the presence of the cyclobutyl group, which introduces significant ring strain and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Properties
IUPAC Name |
3-cyclobutylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-5-7-3-1-4-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCKISSVGVIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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